2-Bromo-6-methylpyridine CAS number and properties
2-Bromo-6-methylpyridine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-methylpyridine (CAS No. 5315-25-3), a pivotal heterocyclic building block in organic synthesis.[1] Its utility spans the pharmaceutical, agrochemical, and material science sectors, underscoring its importance as a versatile intermediate.[1] This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications.
Core Properties and Identifiers
2-Bromo-6-methylpyridine, also known as 2-bromo-6-picoline, is a halogenated pyridine derivative.[2] Its unique molecular structure, featuring a bromine atom and a methyl group on the pyridine ring, makes it a valuable precursor for introducing the 6-methylpyridyl moiety into more complex molecules.
Table 1: Identifiers and Chemical Properties
| Identifier | Value |
| CAS Number | 5315-25-3[1][3][4][5] |
| Molecular Formula | C₆H₆BrN[1][3][4][5] |
| Molecular Weight | 172.03 g/mol [1][3] |
| IUPAC Name | 2-bromo-6-methylpyridine[6] |
| Synonyms | 2-Bromo-6-picoline, 6-Bromo-2-picoline, 2-Methyl-6-bromopyridine[1][3][6] |
| InChI | 1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3[5][6] |
| InChIKey | SOHDPICLICFSOP-UHFFFAOYSA-N[3][5][6] |
| SMILES | Cc1cccc(Br)n1[5][6] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[1] |
| Form | Liquid[5][7] |
| Boiling Point | 102-103 °C at 20 mmHg[1][5][8] |
| Density | 1.512 g/mL at 25 °C[1][5][8] |
| Refractive Index | n20/D 1.562[1][5] |
| Flash Point | 97 °C (206.6 °F) - closed cup[5][7] |
| Solubility | Soluble in organic solvents like chloroform and ethyl acetate; limited solubility in water.[1] |
Safety and Handling
2-Bromo-6-methylpyridine is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn.[5][7]
Table 3: GHS Safety Information
| Category | Information |
| Signal Word | Warning[5][7] |
| Hazard Statements | H315: Causes skin irritation[5][6], H319: Causes serious eye irritation[5][6], H335: May cause respiratory irritation[5][6] |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[5][7] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[5][6][7] |
Experimental Protocols
Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine
A common and effective method for the synthesis of 2-Bromo-6-methylpyridine involves the diazotization of 2-Amino-6-methylpyridine followed by a Sandmeyer-type reaction.
Materials:
-
2-Amino-6-methylpyridine
-
Hydrogen bromide (48% aqueous solution)
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add 2-Amino-6-methylpyridine to a 48% hydrogen bromide solution at room temperature.
-
Cool the mixture to -10 °C using a freezing mixture.
-
Slowly add bromine dropwise over a period of approximately 40 minutes while maintaining the temperature at -5 °C and stirring continuously. Continue stirring for an additional 1.5 hours.[9]
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains at -10 °C. Stir for another 1.5 hours.[9]
-
Prepare a cooled solution of sodium hydroxide in water and add it dropwise to the reaction mixture, carefully controlling the temperature to not exceed 0 °C.[9]
-
Allow the reaction mixture to slowly warm to room temperature.
-
Extract the product with diethyl ether.
-
Combine the organic fractions and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product as a brown oil.[9]
-
The product can be further purified by distillation.
Applications in Research and Development
2-Bromo-6-methylpyridine is a versatile building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1] Its applications are widespread and include:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs targeting neurological disorders, such as serotonin and dopamine receptor modulators.[1]
-
Agrochemicals: It is used in the preparation of pesticides and herbicides, contributing to improved crop protection.[1]
-
Material Science: Its incorporation into polymers and coatings can enhance their durability and resistance to environmental factors.[1]
-
Ligand Synthesis: It is a precursor for the synthesis of bipyridine ligands, which are important in coordination chemistry and catalysis.
Visualized Synthesis Pathway
The following diagram illustrates the synthetic pathway for 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine.
Caption: Synthesis of 2-Bromo-6-methylpyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-6-methylpyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-Bromo-6-methylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-6-methylpyridine 98 5315-25-3 [sigmaaldrich.com]
- 6. 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-ブロモ-6-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
